4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate
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Overview
Description
4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and a nitrobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions. The phenyl group is introduced via electrophilic aromatic substitution, and the nitrobenzenesulfonate moiety is added through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrobenzenesulfonate groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino butanoic acid
- 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
Uniqueness
4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate is unique due to its combination of an oxazole ring, phenyl group, and nitrobenzenesulfonate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the nitrobenzenesulfonate group can enhance its solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
[4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O7S/c25-22-18(23-21(30-22)16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)31-32(28,29)20-9-5-4-8-19(20)24(26)27/h1-14H/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQAWFABBRAZKS-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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